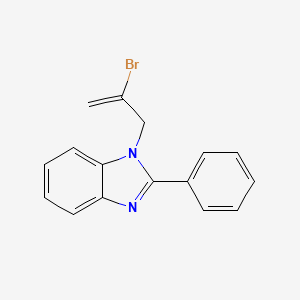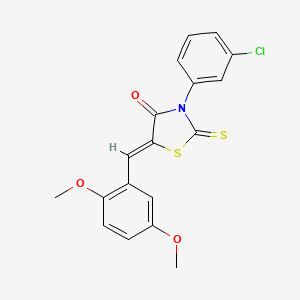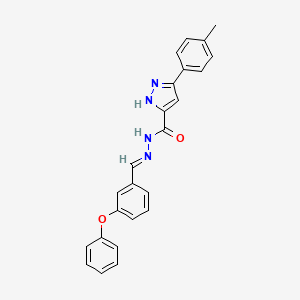
1-(2-bromoprop-2-en-1-yl)-2-phenyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(2-bromoprop-2-èn-1-yl)-2-phényl-1H-benzimidazole est un composé organique appartenant à la famille des benzimidazoles. Les benzimidazoles sont connus pour leurs diverses activités biologiques et sont souvent utilisés dans les produits pharmaceutiques. Ce composé particulier présente un noyau benzimidazole substitué par un groupe 2-bromoprop-2-èn-1-yl et un groupe phényle, ce qui en fait une molécule polyvalente pour diverses réactions chimiques et applications.
Méthodes De Préparation
La synthèse du 1-(2-bromoprop-2-èn-1-yl)-2-phényl-1H-benzimidazole implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par la préparation du 2-phényl-1H-benzimidazole.
Bromation : Le 2-phényl-1H-benzimidazole est ensuite soumis à une bromation à l’aide de brome ou de N-bromosuccinimide (NBS) en présence d’un solvant approprié comme le chloroforme ou le tétrachlorure de carbone.
Alkylation : L’intermédiaire bromé est ensuite mis à réagir avec le bromure de propargyle en milieu basique, par exemple en utilisant du carbonate de potassium ou de l’hydrure de sodium, pour introduire le groupe 2-bromoprop-2-èn-1-yl.
Les méthodes de production industrielle peuvent impliquer l’optimisation de ces étapes pour obtenir des rendements et une pureté plus élevés, en utilisant souvent des réacteurs à flux continu et des techniques de purification avancées.
Analyse Des Réactions Chimiques
Le 1-(2-bromoprop-2-èn-1-yl)-2-phényl-1H-benzimidazole subit diverses réactions chimiques, notamment :
Réactions de substitution : L’atome de brome peut être substitué par des nucléophiles tels que des amines, des thiols ou des alcoolates dans des conditions appropriées.
Oxydation : Le composé peut être oxydé à l’aide d’oxydants comme le permanganate de potassium ou le trioxyde de chrome pour former les oxydes correspondants.
Réduction : Des réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium pour produire des dérivés réduits.
Les réactifs et les conditions courantes pour ces réactions comprennent des solvants comme le dichlorométhane, l’éthanol et des températures de réaction allant de la température ambiante aux conditions de reflux. Les principaux produits formés dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
Le 1-(2-bromoprop-2-èn-1-yl)-2-phényl-1H-benzimidazole présente plusieurs applications de la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes, notamment des produits pharmaceutiques et des produits agrochimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de dérivés benzimidazoliques fonctionnalisés.
Applications De Recherche Scientifique
1-(2-BROMOPROP-2-EN-1-YL)-2-PHENYL-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
Le mécanisme d’action du 1-(2-bromoprop-2-èn-1-yl)-2-phényl-1H-benzimidazole implique son interaction avec des cibles moléculaires spécifiques. L’atome de brome et le noyau benzimidazole jouent un rôle crucial dans sa réactivité et son affinité de liaison. Le composé peut interagir avec des enzymes, des récepteurs et d’autres biomolécules, ce qui conduit à divers effets biologiques. Les voies et les cibles exactes dépendent de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Le 1-(2-bromoprop-2-èn-1-yl)-2-phényl-1H-benzimidazole peut être comparé à d’autres dérivés benzimidazoliques tels que :
1-(2-chloroprop-2-èn-1-yl)-2-phényl-1H-benzimidazole : Structure similaire mais avec un atome de chlore au lieu de brome, ce qui conduit à une réactivité et des propriétés biologiques différentes.
1-(2-bromoprop-2-èn-1-yl)-2-méthyl-1H-benzimidazole : Substitution du groupe phényle par un groupe méthyle, affectant son comportement chimique et biologique.
1-(2-bromoprop-2-èn-1-yl)-2-éthyl-1H-benzimidazole : Similaire au précédent mais avec un groupe éthyle, ce qui conduit à des variations dans ses applications et ses effets.
Le caractère unique du 1-(2-bromoprop-2-èn-1-yl)-2-phényl-1H-benzimidazole réside dans son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes par rapport à ses analogues.
Propriétés
Formule moléculaire |
C16H13BrN2 |
|---|---|
Poids moléculaire |
313.19 g/mol |
Nom IUPAC |
1-(2-bromoprop-2-enyl)-2-phenylbenzimidazole |
InChI |
InChI=1S/C16H13BrN2/c1-12(17)11-19-15-10-6-5-9-14(15)18-16(19)13-7-3-2-4-8-13/h2-10H,1,11H2 |
Clé InChI |
XGQBTFOINCGEAU-UHFFFAOYSA-N |
SMILES canonique |
C=C(CN1C2=CC=CC=C2N=C1C3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-amino-3-{(Z)-1-cyano-2-[4-(diethylamino)phenyl]ethenyl}-1H-pyrazole-4-carbonitrile](/img/structure/B11695659.png)


![(2Z)-2-[(2E)-(4-methylbenzylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B11695677.png)
![4-{(Z)-[1-(4-iodophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenyl propanoate](/img/structure/B11695680.png)
![Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-3,4-dihydroquinazolin-3-yl]acetate](/img/structure/B11695682.png)
![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(naphthalen-2-yl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11695685.png)

![2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid](/img/structure/B11695700.png)

![3-bromo-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide](/img/structure/B11695710.png)


![4-bromo-N-{3-[(4-methylphenyl)carbamoyl]phenyl}-3-nitrobenzamide](/img/structure/B11695718.png)
